molecular formula C7H11NO3 B1354025 2-[(Cyclobutylcarbonyl)amino]acetic acid CAS No. 604790-72-9

2-[(Cyclobutylcarbonyl)amino]acetic acid

Cat. No.: B1354025
CAS No.: 604790-72-9
M. Wt: 157.17 g/mol
InChI Key: RXVSGQPWSIJBCS-UHFFFAOYSA-N
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Description

2-[(Cyclobutylcarbonyl)amino]acetic acid is a synthetic amino acid derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of glycine, with a cyclobutylcarbonyl group attached to its amino group.

Scientific Research Applications

2-[(Cyclobutylcarbonyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclobutylcarbonyl)amino]acetic acid typically involves the reaction of glycine with cyclobutylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclobutylcarbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides and esters.

Mechanism of Action

The mechanism of action of 2-[(Cyclobutylcarbonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutylcarbonyl group may enhance its binding affinity to these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclopropylcarbonyl)amino]acetic acid
  • 2-[(Cyclopentylcarbonyl)amino]acetic acid
  • 2-[(Cyclohexylcarbonyl)amino]acetic acid

Uniqueness

2-[(Cyclobutylcarbonyl)amino]acetic acid is unique due to the presence of the cyclobutylcarbonyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions in various applications .

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6(10)4-8-7(11)5-2-1-3-5/h5H,1-4H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVSGQPWSIJBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436305
Record name GLYCINE, N-(CYCLOBUTYLCARBONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604790-72-9
Record name GLYCINE, N-(CYCLOBUTYLCARBONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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